molecular formula C21H18FN5O2 B14977282 N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B14977282
M. Wt: 391.4 g/mol
InChI Key: XRPXTUIRVFDEBU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes fluorophenyl and methoxyphenyl groups attached to a pyrazolo[5,1-c][1,2,4]triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the pyrazolo[5,1-c][1,2,4]triazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl and methoxyphenyl groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.

    Final carboxamide formation: The carboxamide group is introduced through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.

    Substitution: Halogenated derivatives of the compound can undergo nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide stands out due to its unique structural features, which confer specific chemical and biological properties. Its combination of fluorophenyl and methoxyphenyl groups, along with the pyrazolo[5,1-c][1,2,4]triazine core, makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H18FN5O2

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

InChI

InChI=1S/C21H18FN5O2/c1-12-18(14-4-10-17(29-3)11-5-14)20-25-24-19(13(2)27(20)26-12)21(28)23-16-8-6-15(22)7-9-16/h4-11H,1-3H3,(H,23,28)

InChI Key

XRPXTUIRVFDEBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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